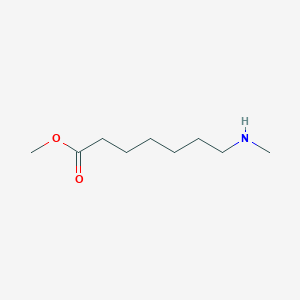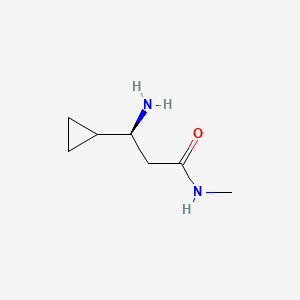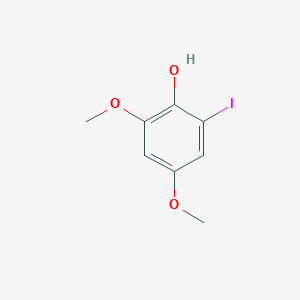
2-Iodo-4,6-dimethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-4,6-dimethoxyphenol is an organic compound with the molecular formula C8H9IO3. It is characterized by the presence of iodine and methoxy groups attached to a phenolic ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4,6-dimethoxyphenol typically involves the iodination of 4,6-dimethoxyphenol. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the iodine atom is introduced into the aromatic ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Iodo-4,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiourea are employed under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Deiodinated phenolic compounds.
Substitution: Phenolic compounds with substituted nucleophiles.
Applications De Recherche Scientifique
2-Iodo-4,6-dimethoxyphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-Iodo-4,6-dimethoxyphenol involves its interaction with molecular targets through its phenolic and iodine groups. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the iodine atom can undergo substitution and redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
2,6-Dimethoxyphenol: Similar structure but lacks the iodine atom.
4-Iodophenol: Contains an iodine atom but lacks the methoxy groups.
2-Iodo-4-methoxyphenol: Contains one methoxy group and one iodine atom.
Uniqueness: 2-Iodo-4,6-dimethoxyphenol is unique due to the presence of both iodine and methoxy groups on the phenolic ring. This combination imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Propriétés
Formule moléculaire |
C8H9IO3 |
|---|---|
Poids moléculaire |
280.06 g/mol |
Nom IUPAC |
2-iodo-4,6-dimethoxyphenol |
InChI |
InChI=1S/C8H9IO3/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4,10H,1-2H3 |
Clé InChI |
KZCVAZFLYXSWEP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)I)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


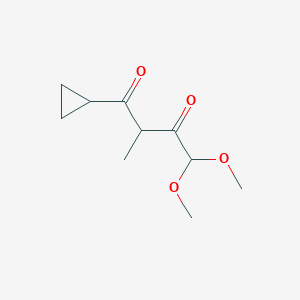

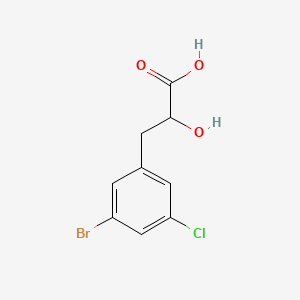

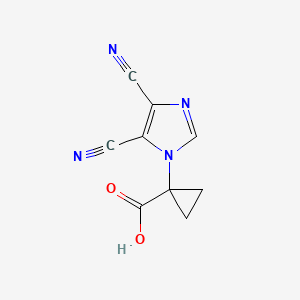
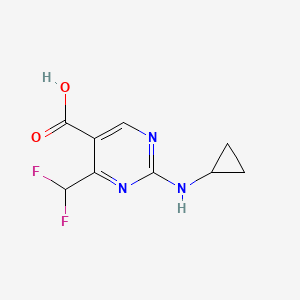

![3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13486645.png)
